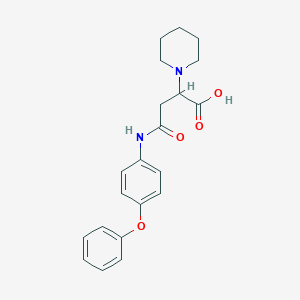

![molecular formula C13H13N3O2 B2668859 2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide CAS No. 86894-60-2](/img/structure/B2668859.png)

2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide” is a derivative of pyridazinone, a class of compounds that contain two adjacent nitrogen atoms in their six-membered ring structure . Pyridazinones have been reported to possess a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Synthesis Analysis

The synthesis of “2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide” involves an efficient one-pot process starting from amino acid esters and azides . The hydrazide intermediate was further reacted with selected aldehydes to give the corresponding hydrazones .Molecular Structure Analysis

The molecular structure of “2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide” was confirmed by 1H-NMR, 13C-NMR, IR, and HRMS analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide” include regioselective N alkylation and subsequent hydrazinolysis .Scientific Research Applications

Biological Activities

Pyrazoles, which are similar to pyridazinones, are considered privileged scaffolds in medicinal chemistry . They display a broad spectrum of biological activities, making them an interesting class in drug discovery . The pyrazole ring is found in naturally occurring compounds and displays numerous chemical, biological, agrochemical, and pharmacological properties .

Acetylcholinesterase Inhibitors

A series of N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives were synthesized and evaluated for their Acetylcholinesterase (AChE) inhibitory activity . The results revealed that these derivatives inhibited the enzymes significantly, with Ki values for acetylcholinesterase in the range of 0.56–4.12 μM . Compound 5h demonstrated the greatest in AChE activity compared with tacrine (0.56 μM) .

Alzheimer’s Disease Agents

Pyridazinone derivatives like 2,6-disubstituted-pyridazinones and 3(2H)pyridazinones have appeared as potent Alzheimer’s disease (AD) agents . Research on acetylcholinesterase of many structures different from pyridazinones against Alzheimer’s is ongoing .

Antihypertensive Activity

Pyridazinones have also shown antihypertensive activity . This makes them a potential candidate for the development of new drugs in the treatment of hypertension.

Anticancer Activity

Pyridazinones have demonstrated anticancer activity . This suggests that they could be used in the development of new anticancer drugs.

Herbicides

By utilizing the structural diversity-oriented inactive group strategy, 3-(2-pyridyl)-benzothiazol-2-one was identified as a promising lead scaffold for herbicides . This indicates that pyridazinones could be used in the development of new herbicides.

Sortase A Inhibitors

Pyridazinones have shown sortase A inhibitors effect . Sortase A is a membrane-bound transpeptidase that plays a crucial role in the virulence of gram-positive bacteria. Therefore, inhibitors of this enzyme could be used in the development of new antibacterial drugs.

Selective Cyclooxygenase-2 Inhibitor

Pyridazinones have shown selective cyclooxygenase-2 inhibitor effect . Cyclooxygenase-2 is an enzyme responsible for inflammation and pain. Inhibitors of this enzyme could be used in the development of new anti-inflammatory and analgesic drugs.

Mechanism of Action

properties

IUPAC Name |

2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-9-2-4-10(5-3-9)11-6-7-13(18)16(15-11)8-12(14)17/h2-7H,8H2,1H3,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPXMAABJIDBTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

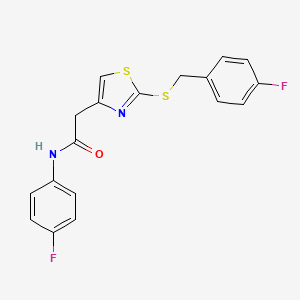

![ethyl 5-amino-1-(5-{[(4-methylphenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2668779.png)

![N-{4-[(4-fluorobenzyl)oxy]benzyl}-4-(trifluoromethoxy)aniline](/img/structure/B2668780.png)

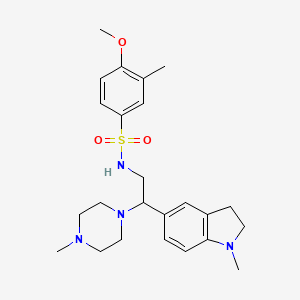

![N-[4-(tert-butylsulfamoyl)phenyl]-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2668781.png)

![(2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enoic acid](/img/structure/B2668785.png)

![3-(4-Ethylphenyl)-6-(2-methylphenyl)-5-phenacylsulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2668790.png)

![Methyl 3-[6-(3,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2668792.png)

![2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid](/img/structure/B2668796.png)